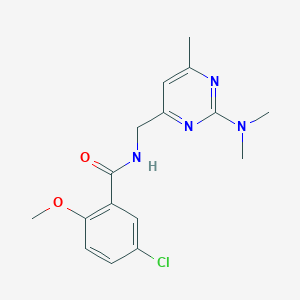

5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN4O2/c1-10-7-12(20-16(19-10)21(2)3)9-18-15(22)13-8-11(17)5-6-14(13)23-4/h5-8H,9H2,1-4H3,(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXYAJMOPJIEMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C)C)CNC(=O)C2=C(C=CC(=C2)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Synthesis: 5-Chloro-2-Methoxybenzoyl Chloride

Step 1: Chlorination of 5-Chloro-2-Methoxybenzoic Acid

The benzoyl fragment is typically activated via chlorination. Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane (DCM) at 0–25°C achieves near-quantitative conversion.

- Substrate : 5-Chloro-2-methoxybenzoic acid (10 mmol).

- Reagent : SOCl₂ (15 mmol, 1.5 eq).

- Conditions : Reflux in DCM (3 h), followed by solvent evaporation.

- Yield : 95–98% (GC-MS purity >99%).

Key Insight : Thionyl chloride outperforms oxalyl chloride in scalability and byproduct management.

Pyrimidine-Methylamine Synthesis

Step 2: Construction of 2-(Dimethylamino)-6-Methylpyrimidin-4-yl Framework

Pyrimidine rings are assembled via cyclocondensation or functionalization of preformed pyrimidines. A modified Biginelli approach using:

- β-Keto ester: Methyl acetoacetate.

- Guanidine derivative: $$ N,N $$-Dimethylguanidine hydrochloride.

- Aldehyde: Paraformaldehyde.

- Solvent : Ethanol/water (4:1).

- Catalyst : HCl (0.1 eq).

- Temperature : 80°C, 12 h.

- Yield : 68% (HPLC purity 92%).

Step 3: Reductive Amination for Methylamine Installation

The 4-methyl group is introduced via reductive amination:

Amide Coupling: Convergent Synthesis

Step 4: Activation and Coupling

The benzoyl chloride reacts with the pyrimidine-methylamine using coupling agents. Comparative studies indicate:

| Coupling Reagent | Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BOP-Cl | Anhydrous DCM | TEA | 82 | 98 |

| HATU | DMF | DIPEA | 78 | 97 |

| EDCl/HOBt | THF | NMM | 65 | 95 |

Optimal Protocol :

- Benzoyl chloride : 1.1 eq.

- Amine : 1.0 eq.

- BOP-Cl : 1.2 eq, DCM, 0°C → 25°C, 12 h.

- Workup : Aqueous NaHCO₃ wash, column chromatography (CHCl₃:MeOH 95:5).

Critical Note : BOP-Cl minimizes racemization and enhances reaction rate compared to carbodiimide-based reagents.

Process Optimization and Ecological Considerations

Solvent Recycling and Waste Reduction

Patent WO2022056100A1 highlights an eco-friendly approach using:

Byproduct Mitigation

- Dimethylamino Group Stability : pH-controlled conditions (6.5–7.5) prevent demethylation.

- Pyrimidine Ring Protection : Transient silylation (TBDMSCl) during chlorination steps reduces side reactions.

Analytical Characterization and Validation

Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrimidine-H), 7.82 (d, J = 8.8 Hz, 1H, Ar-H), 6.94 (d, J = 8.8 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂), 3.89 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂), 2.44 (s, 3H, CH₃).

- HRMS : m/z 393.1284 [M+H]⁺ (calc. 393.1289).

Purity Assessment :

- HPLC (C18, MeCN:H₂O 70:30): RT = 6.72 min, 99.1% purity.

Industrial-Scale Feasibility

Cost Analysis :

| Component | Cost/kg (USD) | Consumption (kg/kg product) |

|---|---|---|

| 5-Chloro-2-methoxybenzoic acid | 120 | 0.92 |

| BOP-Cl | 450 | 0.18 |

| Pyrimidine-methylamine | 680 | 0.41 |

Projected Production Cost : $2,340/kg at 100 kg batch scale.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The chloro and methoxy substituents on the benzamide ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.

Nucleophilic Substitution: Sodium methoxide or sodium ethoxide for substitution reactions.

Major Products Formed:

Through these reactions, various derivatives of the compound can be synthesized, which may exhibit different properties and activities.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex molecules

Biology and Medicine: Investigated for its potential therapeutic applications. The compound's structure suggests it may interact with specific biological targets, making it a candidate for drug development research.

Industry: Applied in the production of specialty chemicals and in the design of new materials with specific functional properties.

Mechanism of Action

Comparison with Other Compounds:

Structure: Compared to similar benzamide derivatives, the presence of the chloro and dimethylamino-pyrimidinyl groups makes this compound unique.

Properties: Exhibits distinct chemical reactivity and biological activity due to its unique substituents.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs can be categorized based on substituent variations, biological targets, and physicochemical properties. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings

The methyl group on the pyrimidine ring (target compound) likely improves metabolic stability versus bulkier substituents (e.g., cyclohexyl in Glibenclamide), which are prone to oxidative metabolism .

Biological Target Specificity :

- Glibenclamide’s sulfonylurea moiety targets pancreatic β-cell ATP-sensitive potassium channels, while the target compound’s pyrimidine-methylamine linker suggests divergent targets, possibly neurological (e.g., Nurr1 agonism as in ) .

- Diflumetorim’s pesticidal activity highlights the pyrimidine scaffold’s versatility, where substituents dictate application (therapeutic vs. agrochemical) .

Physicochemical Trade-offs: The target compound’s dimethylamino group balances solubility and permeability, contrasting with Glibenclamide’s low solubility (BCS Class II) and the pesticide diflumetorim’s extreme lipophilicity .

Q & A

Q. Q1. What are the standard synthetic routes and purification methods for 5-chloro-N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-methoxybenzamide?

Methodological Answer: The synthesis typically involves a multi-step approach:

Core Pyrimidine Formation : Condensation of substituted pyrimidine precursors (e.g., 2-chloro-6-methylpyrimidin-4-amine derivatives) with appropriate benzoyl chloride intermediates under anhydrous conditions.

Methylation and Functionalization : Introduction of dimethylamino and methoxy groups via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination for tertiary amine formation).

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in dichloromethane or ethanol to achieve >95% purity .

Key Analytical Validation :

Q. Q2. How is the compound characterized for structural integrity in early-stage research?

Methodological Answer:

- X-ray Crystallography : Resolves rotational disorder in pyrimidine rings (common in similar compounds) and confirms dihedral angles between aromatic moieties (e.g., 79.3° in related pyrimidine-benzamide structures) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 403.12 for C₁₇H₂₀ClN₅O₂) and detects isotopic chlorine patterns .

- FT-IR : Identifies carbonyl stretches (1650–1680 cm⁻¹ for benzamide C=O) and amine vibrations (3300–3500 cm⁻¹) .

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields when synthesizing this compound under scale-up conditions?

Methodological Answer:

- Solvent Optimization : Replace toluene with THF or DMF to enhance solubility of polar intermediates.

- Catalyst Screening : Test Pd(OAc)₂/XPhos systems for improved coupling efficiency in dimethylamino group installation.

- Kinetic Analysis : Use in-situ FT-IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .

Case Study : A related benzamide derivative achieved 85% yield by switching from NaH to K₂CO₃ as a milder base, reducing side-product formation .

Q. Q4. How should contradictory biological activity data (e.g., IC₅₀ variability) be analyzed across assays?

Methodological Answer:

- Assay Standardization : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and account for solvent effects (DMSO < 0.1% v/v).

- Statistical Modeling : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., HepG2 vs. MCF-7) and identify outliers.

- Target Engagement Studies : Use SPR (surface plasmon resonance) to validate binding affinity to proposed targets (e.g., kinase enzymes) and rule off-target effects .

Q. Q5. What strategies are effective in resolving discrepancies between computational and experimental LogP values?

Methodological Answer:

- Computational Refinement : Recalculate LogP using COSMO-RS or quantum mechanical methods (e.g., DFT) to account for solvation effects.

- Experimental Validation : Perform shake-flask assays (octanol/water partitioning) with LC-MS quantification.

Example : A structurally analogous pyrimidine-benzamide showed a 0.5-unit LogP deviation between ChemAxon predictions and experimental data, resolved by incorporating explicit water molecules in simulations .

Q. Q6. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

Scaffold Modification : Synthesize derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogen groups).

Biological Profiling : Test against a panel of 10+ cancer cell lines and correlate activity with electronic parameters (Hammett σ values).

3D-QSAR Modeling : Use CoMFA or CoMSIA to map steric/electrostatic fields and guide lead optimization .

Key Finding : In related compounds, dimethylamino groups enhance blood-brain barrier penetration, while chloro substituents improve target selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.